molecular formula C14H14N4S B5603240 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 51646-15-2

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B5603240
CAS No.: 51646-15-2
M. Wt: 270.35 g/mol
InChI Key: CVADWGBJCPOJPF-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyrimidine ring, with benzylsulfanyl and dimethyl substituents at specific positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the reaction of enaminonitriles with benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time. This method demonstrates good functional group tolerance and results in high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the microwave-mediated synthesis provides a scalable and efficient route that could be adapted for industrial applications. The use of microwave irradiation enhances reaction rates and reduces the need for solvents, making it a cost-effective and environmentally friendly option.

Chemical Reactions Analysis

Types of Reactions

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other substituents.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzylsulfanyl or dimethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl or methyl positions.

Scientific Research Applications

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Medicinal Chemistry: The compound exhibits various biological activities, including acting as inhibitors for enzymes such as Janus kinase 1 and Janus kinase 2.

    Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.

    Pharmaceutical Research: It is used in the synthesis of new drug candidates and in studying the structure-activity relationships of triazolopyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of Janus kinase 1 and Janus kinase 2, which are involved in various signaling pathways related to inflammation and immune response. By inhibiting these kinases, the compound can modulate these pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyridine
  • 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine
  • 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]thiazine

Uniqueness

2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both benzylsulfanyl and dimethyl groups. This combination of substituents contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry research.

Properties

IUPAC Name

2-benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4S/c1-10-8-11(2)18-13(15-10)16-14(17-18)19-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVADWGBJCPOJPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351421
Record name 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664008
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51646-15-2
Record name 2-Benzylsulfanyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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